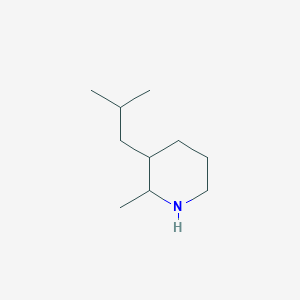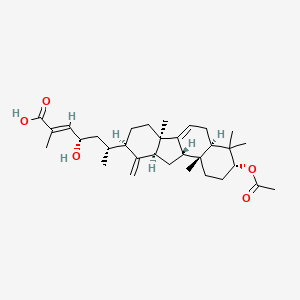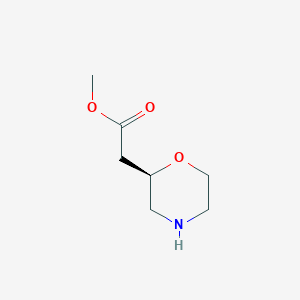
Methyl 2-((r)-morpholin-2-yl)acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 2-(®-morpholin-2-yl)acetate is an organic compound that belongs to the class of esters. Esters are widely known for their pleasant aromas and are commonly found in nature. This compound is particularly interesting due to its unique structure, which includes a morpholine ring, making it a valuable intermediate in various chemical syntheses and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(®-morpholin-2-yl)acetate typically involves the esterification of 2-morpholinoacetic acid with methanol. This reaction is catalyzed by an acid, such as sulfuric acid or hydrochloric acid, under reflux conditions. The reaction can be represented as follows:
2-Morpholinoacetic acid+MethanolH2SO4Methyl 2-((r)-morpholin-2-yl)acetate+Water
Industrial Production Methods
In an industrial setting, the production of Methyl 2-(®-morpholin-2-yl)acetate can be scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of solid acid catalysts, such as Amberlyst-15, can also enhance the efficiency of the esterification process .
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 2-(®-morpholin-2-yl)acetate undergoes various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base, the ester bond can be hydrolyzed to yield 2-morpholinoacetic acid and methanol.
Reduction: Using reducing agents like lithium aluminum hydride (LiAlH4), the ester can be reduced to the corresponding alcohol.
Substitution: The ester group can be substituted with other nucleophiles, such as amines, to form amides.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, water.
Reduction: Lithium aluminum hydride (LiAlH4), dry ether.
Substitution: Amines, heat.
Major Products
Hydrolysis: 2-Morpholinoacetic acid and methanol.
Reduction: 2-Morpholinoethanol.
Substitution: Corresponding amides.
Wissenschaftliche Forschungsanwendungen
Methyl 2-(®-morpholin-2-yl)acetate has a wide range of applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of various pharmaceuticals and agrochemicals.
Biology: It is used in the study of enzyme-catalyzed reactions involving esters.
Medicine: The compound is explored for its potential use in drug delivery systems due to its ability to form stable esters with active pharmaceutical ingredients.
Industry: It is used as a solvent and a reagent in the production of polymers and resins.
Wirkmechanismus
The mechanism of action of Methyl 2-(®-morpholin-2-yl)acetate involves its hydrolysis to release 2-morpholinoacetic acid and methanol. The morpholine ring can interact with various biological targets, including enzymes and receptors, modulating their activity. The ester bond’s stability and reactivity play a crucial role in its function as a prodrug or an intermediate in biochemical pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyl acetate: A simple ester with a pleasant aroma, used as a solvent in various industries.
Ethyl acetate: Another common ester, widely used as a solvent and in the production of pharmaceuticals.
Methyl butanoate: Known for its fruity aroma, used in flavorings and fragrances.
Uniqueness
Methyl 2-(®-morpholin-2-yl)acetate is unique due to the presence of the morpholine ring, which imparts distinct chemical and biological properties. This structural feature makes it more versatile in chemical syntheses and potential pharmaceutical applications compared to simpler esters.
Eigenschaften
Molekularformel |
C7H13NO3 |
|---|---|
Molekulargewicht |
159.18 g/mol |
IUPAC-Name |
methyl 2-[(2R)-morpholin-2-yl]acetate |
InChI |
InChI=1S/C7H13NO3/c1-10-7(9)4-6-5-8-2-3-11-6/h6,8H,2-5H2,1H3/t6-/m1/s1 |
InChI-Schlüssel |
PVCYXJXAUBLSJG-ZCFIWIBFSA-N |
Isomerische SMILES |
COC(=O)C[C@@H]1CNCCO1 |
Kanonische SMILES |
COC(=O)CC1CNCCO1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(2R,7S)-4-(3-methoxyphenyl)-3-methyl-5,9-dioxa-3-azatetracyclo[8.8.0.0^{2,7}.0^{13,18}]octadeca-1(10),11,13(18),14,16-pentaene](/img/structure/B15239314.png)

![8-Hydroxyimidazo[1,5-a]pyridine-1-carboxylic acid](/img/structure/B15239328.png)
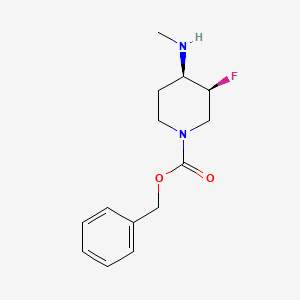
![{4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}methanamine](/img/structure/B15239347.png)
![Methyl 3-methyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine-1-carboxylate](/img/structure/B15239348.png)
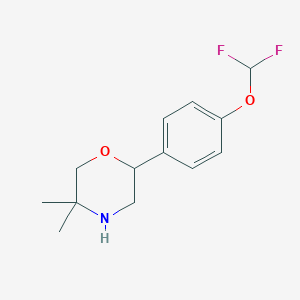
![N-(2-[(2-Methoxyethyl)amino]ethyl)cyclopropanesulfonamide](/img/structure/B15239365.png)
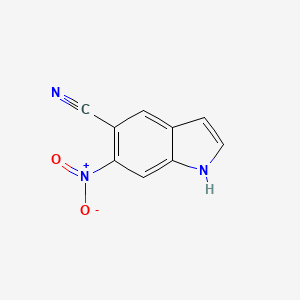
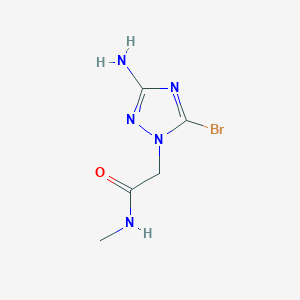
![2-[3-(4-Fluorophenyl)oxetan-3-yl]ethan-1-ol](/img/structure/B15239380.png)
![[(4-Fluoropiperidin-4-yl)methyl]dimethylamine](/img/structure/B15239385.png)
